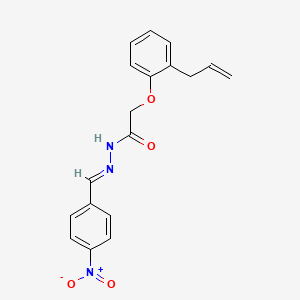

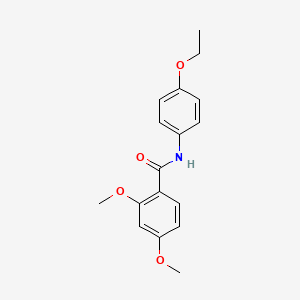

![molecular formula C17H15N3O2S B5569833 4,6-dimethyl-2-[(4-nitrobenzyl)thio]quinazoline](/img/structure/B5569833.png)

4,6-dimethyl-2-[(4-nitrobenzyl)thio]quinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinazoline derivatives, including structures similar to "4,6-dimethyl-2-[(4-nitrobenzyl)thio]quinazoline," often involves multistep reactions including cyclization, nitration, and alkylation steps. For instance, Yokoyama (1978) explored the synthesis of dimethyl-substituted quinazoline derivatives through reactions involving nitrobenzene, indicating a potential pathway for introducing nitrobenzylthio groups into the quinazoline system (Yokoyama, 1978).

Molecular Structure Analysis

Quinazoline derivatives exhibit a wide range of molecular structures, often determined by substituents on the quinazoline ring. The crystal structure, molecular geometry, and electronic distribution within the molecule play crucial roles in its reactivity and interaction with other molecules. For example, Bubbly et al. (2012) provided insights into the structural analysis of quinazoline derivatives through X-ray crystallography, which could be relevant for understanding the molecular structure of "4,6-dimethyl-2-[(4-nitrobenzyl)thio]quinazoline" (Bubbly et al., 2012).

Applications De Recherche Scientifique

Antimalarial and Antibacterial Effects

- Quinazoline derivatives have been studied for their antimalarial and antibacterial properties. Research has demonstrated that certain quinazoline compounds, although not as active as some reference compounds, possess suppressive activity against Plasmodium berghei, a parasite responsible for malaria in mice (Elslager et al., 1978) (Elslager et al., 1980).

Synthesis and Structural Applications

- Quinazolines are synthesized through various methods, including microwave irradiation, which has improved yield and reaction time compared to conventional methods. These syntheses are crucial for developing compounds with potential biological activities (Besson et al., 2000).

Amplifiers of Phleomycin and Chemotherapy

- Some quinazoline derivatives have been tested as amplifiers of phleomycin, a chemotherapy drug. Although showing relatively low activity, certain compounds, including quinazoline derivatives, demonstrated antibacterial properties under test conditions (Barlin & Ireland, 1985).

Catalytic Synthesis and Environmental Applications

- Nickel-catalyzed synthesis of quinazolines has been developed as an environmentally benign method. These syntheses produce a variety of substituted quinazolines, highlighting the compound's versatility and potential in green chemistry (Parua et al., 2018).

Antitumor and Antibacterial Properties

- Novel dihydronaphthaline and dihydrobenzo[h]quinazoline derivatives have been synthesized and evaluated for their antitumor and antibacterial activities. This research signifies the therapeutic potential of quinazoline derivatives in treating various diseases (Markosyan et al., 2019).

Cytotoxic Activities in Cancer Treatment

- Certain quinazoline derivatives have been studied for their cytotoxic activities against various cancer cell lines. These findings highlight the potential of quinazolines in developing new anticancer therapies (Deady et al., 2003).

Propriétés

IUPAC Name |

4,6-dimethyl-2-[(4-nitrophenyl)methylsulfanyl]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-11-3-8-16-15(9-11)12(2)18-17(19-16)23-10-13-4-6-14(7-5-13)20(21)22/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYGWHJLBFTZJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=C(N=C2C=C1)SCC3=CC=C(C=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40866748 |

Source

|

| Record name | 4,6-Dimethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

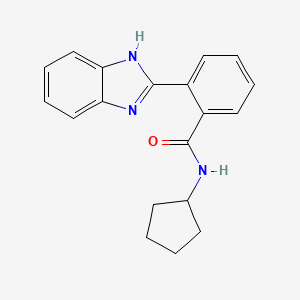

![2-[1-(3-phenylpropyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5569764.png)

![2-ethyl-1-[(2-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5569771.png)

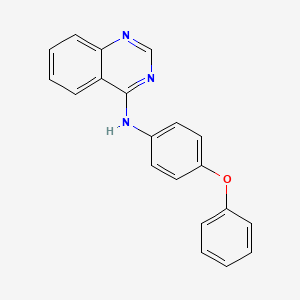

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5569794.png)

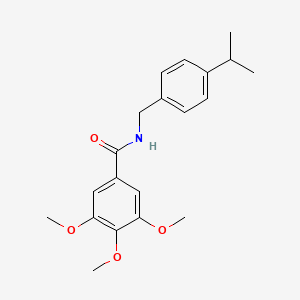

![N-ethyl-4-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B5569800.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5569810.png)

![4,11-diacetyl-4,11-dihydro[1,2,5]oxadiazolo[3,4-b]pyrazino[2,3-g]quinoxaline](/img/structure/B5569831.png)

![N'-[(5-bromo-2-furyl)methylene]-2-phenylacetohydrazide](/img/structure/B5569844.png)

![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-thiophenecarboxamide](/img/structure/B5569853.png)

![1-[(1,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5569856.png)